Sternbin

Catalog No.
S612907
CAS No.
M.F
C16H14O6
M. Wt
302.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sternbin

Product Name

Sternbin

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

InChI

InChI=1S/C16H14O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)4-8/h2-6,14,17-19H,7H2,1H3

InChI Key

DSAJORLEPQBKDA-UHFFFAOYSA-N

SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)O)O

Synonyms

7-methoxy-5,3',4'-trihydroxyflavanone, 7-O-methyl-eriodictyol, 7-O-methyleriodictyol

Canonical SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=C(C=C3)O)O)O

The exact mass of the compound Sternbin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]. However, this does not mean our product can be used or applied in the same or a similar way.

Sternbin, also known as 7-O-Methyleriodictyol, is a naturally occurring flavonoid compound with the molecular formula C16H14O6C_{16}H_{14}O_{6} and a molar mass of approximately 302.283 g/mol. It belongs to a class of compounds known for their diverse biological activities and potential health benefits. The chemical structure of Sternbin features a chromen-4-one backbone, characterized by multiple hydroxyl groups that contribute to its reactivity and biological properties .

Typical of flavonoids, including:

  • Methylation: The presence of hydroxyl groups allows for methylation reactions, which can modify its solubility and biological activity.
  • Oxidation: Sternbin can undergo oxidation, leading to the formation of reactive oxygen species, which may have implications in biological systems.
  • Complexation: The compound can form complexes with metal ions, which may enhance its bioactivity and stability .

Sternbin exhibits several notable biological activities:

  • Antioxidant Properties: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Sternbin may inhibit inflammatory pathways, providing potential therapeutic benefits in conditions characterized by chronic inflammation.
  • Antimicrobial Activity: Research indicates that Sternbin possesses antimicrobial properties against various pathogens, making it a candidate for further exploration in the development of natural antimicrobial agents .

Sternbin can be synthesized through several methods:

  • Natural Extraction: It can be isolated from plant sources such as Eriodictyon californicum, where it occurs naturally.
  • Chemical Synthesis: Laboratory synthesis may involve the methylation of Eriodictyol using methylating agents under controlled conditions.
  • Biotechnological Approaches: Microbial fermentation or enzymatic methods can also be employed to produce Sternbin from precursor compounds .

The applications of Sternbin are diverse:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being investigated for use in dietary supplements and pharmaceutical formulations targeting oxidative stress-related diseases.
  • Cosmetics: Its skin-protective properties make it a valuable ingredient in cosmetic formulations aimed at reducing skin damage from environmental factors.
  • Food Industry: As a natural preservative due to its antimicrobial properties, Sternbin can be utilized in food preservation .

Sternbin shares structural and functional similarities with several other flavonoids. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
EriodictyolC15H14O5C_{15}H_{14}O_{5}Precursor to Sternbin; known for antioxidant properties.
SakuranetinC16H16O5C_{16}H_{16}O_{5}Related flavanone; exhibits strong antifungal activity.
QuercetinC15H10O7C_{15}H_{10}O_{7}Well-studied flavonoid; possesses anti-inflammatory effects.

Uniqueness of Sternbin

Sternbin is unique due to its specific methylation at the 7-position, which differentiates it from closely related compounds like Eriodictyol and enhances its solubility and bioactivity. This modification potentially increases its effectiveness in biological systems compared to other flavonoids that lack this structural feature .

Biogenesis in Oryza sativa: Role as Sakuranetin Metabolite

Sternbin, chemically designated as 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one, represents a crucial flavanone metabolite in rice plant defense systems [1] [4]. The compound possesses the molecular formula C16H14O6 with a molecular weight of 302.28 g/mol and is registered under Chemical Abstracts Service number 51857-11-5 [26] [31]. Sternbin is structurally characterized as eriodictyol 7-methyl ether, bearing distinctive hydroxyl groups at the 3' and 4' positions of the B-ring and a methoxy substitution at the 7-position of the A-ring [27] [31].

The biogenesis of sternbin in Oryza sativa occurs through a sophisticated metabolic pathway that begins with the phytoalexin sakuranetin [1] [9]. Sakuranetin serves as the primary precursor compound and undergoes enzymatic transformation to yield sternbin as a secondary metabolite [8] [9]. The biosynthetic pathway initiating sakuranetin production involves naringenin 7-O-methyltransferase, encoded by the OsNOMT gene located at Os12g0240900, which catalyzes the methylation of naringenin to produce sakuranetin [17] [18] [21].

The OsNOMT enzyme demonstrates specific kinetic properties with a Km value of 1.9 ± 0.1 μM and a kcat value of 25 ± 3/s for natural naringenin [18]. This methyltransferase is not constitutively expressed in healthy rice leaves but becomes rapidly induced following exposure to ultraviolet radiation, jasmonic acid treatment, or copper chloride application [17] [20] [24]. The enzyme requires S-adenosyl-L-methionine as a methyl donor and exhibits remarkable substrate specificity for the 7-position hydroxyl group of naringenin [18] [24].

Research findings indicate that sakuranetin accumulation precedes sternbin formation, establishing a clear temporal sequence in the metabolic pathway [18] [21]. The conversion process demonstrates the plant's capacity to modify defensive compounds through secondary metabolic reactions, potentially serving regulatory functions in phytoalexin dynamics [9] [16].

Table 1: Biosynthetic Pathway Components in Oryza sativa
EnzymeGene LocusSubstrateProductKm (μM)Function
Naringenin 7-O-methyltransferaseOs12g0240900NaringeninSakuranetin1.9 ± 0.1Phytoalexin biosynthesis
Secondary enzymesUnknownSakuranetinSternbinNot determinedMetabolite modification

Metabolic Pathways in Pyricularia oryzae: Detoxification Mechanisms

Pyricularia oryzae, the causal agent of rice blast disease, has evolved sophisticated detoxification mechanisms to neutralize the antifungal effects of sakuranetin through its conversion to sternbin and naringenin [1] [3]. This fungal pathogen demonstrates remarkable metabolic plasticity by enzymatically transforming the potent rice phytoalexin sakuranetin into less toxic metabolites, thereby enabling successful colonization of rice tissues [1] [8].

Liquid chromatography tandem mass spectrometry analysis has definitively identified sternbin and naringenin as the primary detoxification products generated by Pyricularia oryzae suspension cultures when exposed to sakuranetin [1]. The detoxification process occurs through enzymatic demethylation and hydroxylation reactions that systematically reduce the antimicrobial potency of the original phytoalexin [1] [3].

Comparative antifungal assays demonstrate the effectiveness of this detoxification strategy, with sakuranetin exhibiting 45% inhibition of Pyricularia oryzae mycelial growth at 100 μM concentration, while both sternbin and naringenin show significantly reduced activity at only 19% inhibition under identical conditions [1]. This dramatic reduction in antifungal efficacy represents a critical virulence mechanism enabling the pathogen to overcome rice plant defenses [1] [3].

The temporal dynamics of metabolite accumulation reveal that sternbin and naringenin levels reach maximum concentrations after 6-8 hours of incubation, subsequently declining to nearly undetectable levels after 24 hours [8]. This pattern suggests additional metabolic processing or degradation of these secondary metabolites by the fungal system [8].

Table 2: Comparative Antifungal Activity Against Pyricularia oryzae
CompoundChemical ClassInhibition (%)Concentration (μM)Biological Role
SakuranetinFlavanone phytoalexin45100Primary defense compound
SternbinFlavanone metabolite19100Detoxified product
NaringeninFlavanone metabolite19100Detoxified product

The detoxification mechanism employed by Pyricularia oryzae contrasts with strategies utilized by other rice pathogens, such as Rhizoctonia solani, which produces different metabolic products including xylosylated derivatives of sakuranetin [8] [9]. This pathogen-specific variation in detoxification pathways highlights the evolutionary pressure exerted by plant phytoalexins and the corresponding adaptive responses developed by different fungal species [8] [9].

Distribution in Plant Taxa: Beyond Rice Ecosystems

Sternbin occurrence extends significantly beyond the Poaceae family, demonstrating widespread distribution across diverse plant taxa [16]. The compound has been identified in multiple plant families, indicating convergent evolutionary pathways for flavanone metabolism or horizontal transfer of biosynthetic capabilities [16] [30].

Within the Rosaceae family, sternbin has been documented in Prunus species, particularly in bark tissues where it may serve protective functions against environmental stressors and pathogenic organisms [16]. The Asteraceae family shows notable sternbin production, with Artemisia campestris accumulating the compound in aerial tissues [16] [30]. This distribution pattern suggests potential roles in photosynthetic tissue protection and antimicrobial defense [16].

The Boraginaceae family contributes to sternbin biodiversity through Eriodictyon californicum, where the compound appears in leaf tissues [16]. Similarly, representatives of the Lamiaceae family, including Teucrium stocksianum, produce sternbin in aerial plant parts [16]. These occurrences across taxonomically distant families indicate either ancient evolutionary origins or independent evolution of similar metabolic pathways [16].

Additional plant species confirmed to contain sternbin include members of Grossulariaceae (Ribes nigrum), Iridaceae (Iris milesii), Guttiferae (Bonnetia dinizii), Primulaceae (Primula sieboldii), Sapindaceae (Dodonaea viscosa), Xanthorrhoeaceae (Xanthorrhoea hastilis), Thymelaeaceae (Daphne aurantiaca), and Santalaceae (Viscum album) [16]. This taxonomic diversity spans multiple plant orders and suggests fundamental metabolic conservation of flavanone modification pathways [16].

Table 3: Taxonomic Distribution of Sternbin in Plant Kingdom
Plant FamilyRepresentative SpeciesTissue LocationPotential Function
PoaceaeOryza sativaAll tissuesPhytoalexin metabolism
RosaceaePrunus speciesBarkEnvironmental protection
AsteraceaeArtemisia campestrisAerial partsAntimicrobial defense
BoraginaceaeEriodictyon californicumLeavesPhotosynthetic protection
LamiaceaeTeucrium stocksianumAerial partsGeneral defense
GrossulariaceaeRibes nigrumLeavesAntioxidant activity
SapindaceaeDodonaea viscosaAerial partsStress tolerance

The widespread occurrence of sternbin across plant families suggests important ecological functions beyond simple metabolic byproducts [16]. The compound's distribution pattern indicates potential roles in plant adaptation to environmental challenges, including pathogen pressure, UV radiation exposure, and oxidative stress management [16] [41].

Ecological Roles: Phytoalexin Dynamics in Plant-Pathogen Interactions

Sternbin functions as a critical component in the complex ecological dynamics governing plant-pathogen interactions, representing both a defensive metabolite and a target for pathogen detoxification strategies [1] [3] [10]. The compound's dual nature as both a plant defensive product and a fungal detoxification target illustrates the evolutionary arms race between plant immunity and pathogen virulence [10] [34].

In rice ecosystems, sternbin production occurs as part of the induced defense response following pathogen recognition [9] [37]. The compound accumulates at infection sites where it contributes to localized antimicrobial activity, though at reduced levels compared to the parent compound sakuranetin [1] [9]. This graduated response system allows plants to maintain defensive capabilities while potentially conserving metabolic resources [9] [41].

The ecological significance of sternbin extends to its role in pathogen adaptation and resistance development [1] [10]. Pyricularia oryzae's ability to efficiently convert sakuranetin to sternbin represents a sophisticated evolutionary adaptation that enables the pathogen to overcome plant chemical defenses [1] [3]. This detoxification capability contributes directly to the pathogen's virulence and host range expansion [1] [10].

Comparative analysis with other plant-pathogen systems reveals similar detoxification strategies across diverse fungal species [10] [39]. Botrytis cinerea employs laccase enzymes to oxidize the grapevine phytoalexin resveratrol, while Endoconidiophora polonica utilizes catechol dioxygenases to detoxify spruce defensive compounds [10]. These parallel evolution patterns demonstrate the fundamental importance of chemical detoxification in pathogen success [10] [39].

The molecular mechanisms underlying phytoalexin-pathogen interactions involve complex recognition and response systems [34] [37]. Pathogen-associated molecular patterns trigger rapid phytoalexin synthesis through activation of phenylpropanoid pathways, while successful pathogens counter with specific detoxification enzymes [37] [41]. This dynamic interaction shapes both plant resistance evolution and pathogen virulence development [34] [39].

Environmental factors significantly influence sternbin-mediated ecological interactions [37] [41]. Ultraviolet radiation exposure enhances phytoalexin production in rice, potentially increasing sternbin accumulation and altering pathogen-plant interaction outcomes [37]. Temperature stress, moisture availability, and soil nutrient status similarly modulate these chemical defense systems [37] [41].

Table 4: Ecological Functions of Sternbin in Plant-Pathogen Systems
Ecological RoleMechanismBiological ImpactEvolutionary Significance
Antimicrobial activityDirect toxicityPathogen growth inhibitionSelection pressure on pathogens
Detoxification targetEnzymatic conversionReduced defensive efficacyPathogen adaptation advantage
Signal moleculeChemical communicationImmune response modulationPlant defense coordination
Metabolic endpointTerminal modificationResource conservationMetabolic efficiency optimization

The spatial and temporal dynamics of sternbin accumulation create heterogeneous chemical landscapes within plant tissues [34] [36]. This heterogeneity influences pathogen infection patterns, colonization strategies, and ultimately disease development outcomes [34] [41]. Successful pathogens must navigate these chemical gradients while maintaining detoxification capabilities sufficient to overcome local defensive concentrations [10] [39].

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

302.07903816 g/mol

Monoisotopic Mass

302.07903816 g/mol

Heavy Atom Count

22

Wikipedia

Sterubin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Last modified: 02-18-2024

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